molecular formula C11H7F3O B11890581 1-(Trifluoromethyl)-2-naphthol

1-(Trifluoromethyl)-2-naphthol

Cat. No.: B11890581
M. Wt: 212.17 g/mol
InChI Key: HHOPQMXMPJYNKN-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-2-naphthol (CAS 85674-66-4) is a versatile naphthol derivative recognized for its role as a key synthetic intermediate in advanced organic and medicinal chemistry research. The compound features a trifluoromethyl (CF 3 ) group at the 1-position of the naphthalene ring, a modification known to significantly influence the electronic properties, metabolic stability, and lipophilicity of molecules, making it a valuable scaffold in the design of bioactive compounds . This compound serves as a fundamental building block for the synthesis of Betti bases and their derivatives, which are a class of aminonaphthols with significant applications in asymmetric synthesis. Non-racemic Betti bases, often synthesized from naphthol precursors, are extensively used as chiral ligands or auxiliaries in catalytic enantioselective reactions, such as the addition of diethylzinc to arylaldehydes, to produce chiral secondary alcohols with high enantiomeric excess . The presence of both phenolic and trifluoromethyl groups on the naphthalene ring offers multiple sites for further functionalization and ring closure, enabling the construction of complex molecular architectures . Offered as a high-purity solid, this compound is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis applications and is not meant for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

1-(trifluoromethyl)naphthalen-2-ol

InChI

InChI=1S/C11H7F3O/c12-11(13,14)10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6,15H

InChI Key

HHOPQMXMPJYNKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)O

Origin of Product

United States

Synthetic Methodologies for 1 Trifluoromethyl 2 Naphthol and Its Derivatives

De Novo Construction of the Naphthalene (B1677914) Nucleus with Trifluoromethylation

Building the trifluoromethylated naphthalene core from the ground up allows for precise control over substituent placement. This approach often involves the use of benzenoid precursors that are subsequently cyclized and aromatized.

Approaches Utilizing Benzenoid Precursors

A direct and efficient de novo synthesis of 1-trifluoromethyl-2-naphthalenols has been developed starting from readily available benzenoid precursors. researchgate.net This strategy involves the nitrosation of appropriate benzenoid ketones to form oximino-ketones. researchgate.net

Another powerful strategy is the deoxytrifluoromethylation/aromatization of tetralone derivatives. Tetralones, which are bicyclic compounds containing a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, can be considered advanced benzenoid precursors. The process involves the 1,2-addition of a trifluoromethyl group to the ketone functionality of the tetralone, followed by dehydration and subsequent aromatization to yield the naphthalene ring system. chemrxiv.orgresearchgate.netnih.gov This method provides a versatile route to highly substituted trifluoromethyl arenes, including naphthalene derivatives. chemrxiv.orgresearchgate.netnih.govchemrxiv.org

Precursor TypeKey IntermediatesFinal Product ClassReference
Benzenoid KetonesOximino-ketones, Hydroxytetralones1-Trifluoromethyl-2-naphthalenols researchgate.net
TetralonesTrifluoromethyl alcohol/silyl enol etherNaphthyl trifluoromethane (B1200692) products chemrxiv.org

Cyclization and Aromatization Strategies

Cyclization and aromatization are key steps in the de novo synthesis of the naphthalene nucleus. In the synthesis starting from benzenoid ketones, a novel cyclization of the intermediate oximino-ketones leads to surprisingly stable hydroxytetralones, which are then aromatized to afford the final 1-trifluoromethyl-2-naphthalenols. researchgate.net

The aromatization of trifluoromethylated cyclohexanone and tetralone intermediates is a critical step in the deoxytrifluoromethylation/aromatization strategy. This transformation is typically achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA·H₂O). chemrxiv.org This sequence effectively converts the non-aromatic, trifluoromethylated cyclic ketones into the corresponding trifluoromethylated naphthalenes. chemrxiv.orgresearchgate.netnih.govchemrxiv.org

Furthermore, a [4+2] cycloaddition reaction between 6-trifluoromethyl-substituted 2-pyrones and arynes generated from o-silylaryl triflates provides a route to 1-trifluoromethyl-substituted naphthalenes. rsc.orgrsc.org This method involves a Diels-Alder reaction followed by a decarboxylative aromatization, offering a versatile approach to highly functionalized naphthalene systems. rsc.org

Trifluoromethylation of Pre-formed Naphthol Derivatives

Introducing a trifluoromethyl group directly onto a pre-existing 2-naphthol (B1666908) skeleton is an alternative and often more convergent synthetic approach. This can be achieved through various trifluoromethylation techniques using different types of reagents.

Direct Trifluoromethylation Techniques (e.g., using TMSCF₃)

The direct introduction of a trifluoromethyl group onto the aromatic ring of 2-naphthol is a challenging yet highly desirable transformation. While direct C-H trifluoromethylation of naphthols is an area of ongoing research, related methodologies provide strong evidence for the feasibility of such reactions. For instance, the electrophilic trifluoromethylthiolation of 2-naphthol has been shown to proceed with high regioselectivity, affording the 1-SCF₃ derivative. rsc.org This suggests that the 1-position of 2-naphthol is electronically favored for electrophilic attack.

Trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. wikipedia.org Its application in the trifluoromethylation of phenols has been described, which can be extended to naphthols. wikipedia.org The reaction is typically activated by a fluoride (B91410) source. wikipedia.org

Reagents and Catalytic Systems for Trifluoromethyl Group Introduction

A variety of reagents have been developed for the introduction of the trifluoromethyl group, which can be broadly classified as electrophilic, nucleophilic, and radical trifluoromethylating agents. beilstein-journals.org

Electrophilic Trifluoromethylating Reagents: Hypervalent iodine compounds, such as Togni's reagents, and sulfonium-based reagents, like Umemoto's reagents, are powerful electrophilic trifluoromethylating agents. beilstein-journals.orgmdpi.combrynmawr.edu These reagents have been successfully employed in the trifluoromethylation of phenols, which are close structural analogs of naphthols. brynmawr.edu The reaction of phenols with Togni's reagent can lead to C-trifluoromethylation at the ortho or para positions. brynmawr.edu

Radical Trifluoromethylating Reagents: Radical trifluoromethylation offers an alternative pathway for the functionalization of arenes. Reagents such as trifluoromethyl iodide (CF₃I) and sodium trifluoromethanesulfinate (Langlois' reagent) can serve as sources of the trifluoromethyl radical (•CF₃) under thermal or photochemical conditions. wikipedia.org

Reagent ClassExample ReagentsSubstrate ClassReference
ElectrophilicTogni's Reagents, Umemoto's ReagentsPhenols beilstein-journals.orgmdpi.combrynmawr.edu
NucleophilicTMSCF₃ (Ruppert-Prakash Reagent)Phenols wikipedia.org
RadicalCF₃I, CF₃SO₂Na (Langlois' Reagent)Arenes wikipedia.org

Advanced Synthetic Strategies

Modern synthetic chemistry has seen the emergence of novel catalytic methods that enable more efficient and selective chemical transformations. These advanced strategies are increasingly being applied to the synthesis of complex fluorinated molecules.

Photoredox catalysis has emerged as a powerful tool for the generation of trifluoromethyl radicals under mild conditions. organic-chemistry.orgresearchgate.netglobethesis.com This approach utilizes a photocatalyst, often an iridium or ruthenium complex, which upon excitation by visible light can initiate a single-electron transfer process with a suitable trifluoromethyl source, such as CF₃I or CF₃SO₂Cl. organic-chemistry.orgnih.gov The resulting trifluoromethyl radical can then engage in C-H functionalization of (hetero)arenes. nih.gov While direct application to 1-(trifluoromethyl)-2-naphthol is yet to be widely reported, the general methodology holds significant promise for the direct C-H trifluoromethylation of naphthols. nih.govnih.gov

Visible-light-induced radical cascade trifluoromethylation/cyclization reactions have also been developed, showcasing the power of photoredox catalysis in constructing complex trifluoromethylated polycyclic systems. mdpi.com These advanced methods, which often feature high step-economy and mild reaction conditions, represent the forefront of research in the synthesis of trifluoromethyl-containing compounds and are poised to provide new avenues for the synthesis of this compound and its derivatives.

Asymmetric Synthesis Approaches for Chiral Analogs

The creation of chiral analogs of this compound, particularly those with stereocenters at the C1 position, often involves the asymmetric dearomatization of the naphthol ring system to form chiral naphthalenones. These intermediates can then serve as precursors to the target chiral naphthols. Both organocatalytic and metal-catalyzed methods have proven effective in achieving high levels of stereocontrol.

Organocatalysis offers a metal-free approach to asymmetric synthesis, utilizing small organic molecules to induce chirality. Chiral phosphoric acids derived from 1,1'-bi-2-naphthol (B31242) (BINOL) are powerful catalysts for a wide range of enantioselective transformations. wikipedia.orgnih.govacs.org While direct BINOL-catalyzed trifluoromethylation of 2-naphthol is not extensively documented, the principle involves the activation of electrophiles or nucleophiles through hydrogen bonding, enabling facial discrimination of the naphthol substrate.

Thiourea (B124793) and squaramide-based organocatalysts are particularly effective in promoting asymmetric reactions on naphthols through a dual hydrogen-bonding mechanism. wikipedia.org This interaction activates substrates and controls the stereochemical outcome. For instance, quinine-derived squaramide catalysts have been successfully employed in the asymmetric Friedel-Crafts alkylation/lactonization of naphthols with 3-trifluoroethylidene oxindoles. nih.gov This reaction yields α-aryl-β-trifluoromethyl dihydrocoumarin (B191007) derivatives with excellent enantioselectivity (up to 98% ee) and diastereoselectivity (>20:1 d.r.). nih.gov

Similarly, bifunctional thiourea catalysts have been used in the asymmetric dearomatization of β-naphthols via Michael reactions with electrophiles like nitroethylene. nih.gov This strategy allows for the construction of enantioenriched β-naphthalenones containing an all-carbon quaternary stereocenter in high yields and enantioselectivities (up to 98% ee). nih.gov The incorporation of a trifluoromethyl group on the electrophile is a viable extension of this methodology for producing chiral trifluoromethylated naphthalenones. The enhanced hydrogen-bond donor capacity of thioureas bearing trifluoromethyl groups can further influence catalytic performance. nih.gov

Catalyst TypeReactionSubstratesKey FindingsReference
Quinine-Derived SquaramideAsymmetric Friedel-Crafts Alkylation/LactonizationNaphthols and 3-Trifluoroethylidene OxindolesYields up to 99%, up to 98% ee, >20:1 d.r. Efficient C-N bond cleavage. nih.gov
Bifunctional ThioureaAsymmetric Michael Reaction (Dearomatization)β-Naphthols and NitroethyleneYields up to 79%, up to 98% ee. Creates all-carbon quaternary stereocenters. nih.gov

Transition metal catalysis provides powerful tools for the synthesis of complex chiral molecules from simple precursors. Palladium and rhodium complexes, in particular, have been instrumental in developing enantioselective reactions for naphthol derivatives.

A significant advancement is the palladium-catalyzed ortho-vinylation of β-naphthols using α-trifluoromethyl allyl carbonates. rsc.org This reaction proceeds with high regio- and stereoselectivity to furnish (Z)-1-(1-trifluoromethylvinyl)-2-naphthols. The key to this transformation is the regioselective nucleophilic γ-attack of the CF₃–π-allyl–palladium intermediate. rsc.org This method directly installs a trifluoromethyl-containing substituent at the C1 position. Further developments in palladium catalysis have focused on the asymmetric allylic alkylation using novel trifluoromethylated reagents, enabling the synthesis of chiral products with high regio- and enantioselectivity. acs.orgnih.gov

Rhodium-catalyzed reactions have been effectively used for the asymmetric dearomatization of naphthols. In the presence of a chiral Cp/Rh catalyst, 1-aryl-2-naphthols react with internal alkynes via a C–H functionalization/annulation pathway to produce highly enantioenriched spirocyclic enones. acs.orgfigshare.com Another approach involves the Rh-catalyzed allylic dearomatization of β-naphthols using racemic aryl vinyl carbinols, which yields functionalized β-naphthalenones with an all-carbon quaternary stereocenter in excellent enantioselectivity. nih.gov These dearomatization strategies create chiral naphthalenone scaffolds that are valuable precursors for chiral trifluoromethylated naphthol analogs.

Metal CatalystReactionSubstratesKey FindingsReference
Palladiumortho-Vinylationβ-Naphthols and α-Trifluoromethyl Allyl CarbonatesRegio- and stereoselective synthesis of (Z)-CF₃-vinylnaphthols. rsc.org
RhodiumAsymmetric Allylic Dearomatizationβ-Naphthols and Racemic Aryl Vinyl CarbinolsGood yields and excellent enantioselectivity for β-naphthalenones. nih.gov
RhodiumC–H Functionalization/Annulation (Dearomatization)1-Aryl-2-naphthols and Internal AlkynesYields 33–98%, up to 97:3 e.r. for spirocyclic enones. acs.orgfigshare.com

Multi-component Reactions Incorporating Naphthol Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form complex products, thereby minimizing waste and simplifying procedures. nih.gov The design of MCRs for the synthesis of this compound derivatives offers a convergent and atom-economical route.

A hypothetical MCR could involve the reaction of a 2-naphthol derivative, a source of electrophilic trifluoromethyl group (e.g., a Togni or Umemoto reagent), and a third component that facilitates the reaction and incorporates into the final structure. For example, photoredox catalysis has enabled the multi-component oxidative trifluoromethylation of alkynes to generate α-trifluoromethyl ketones. organic-chemistry.org A similar strategy could be envisioned where a 2-naphthol derivative acts as a nucleophile in a one-pot reaction with an alkyne and a CF₃ source. While specific MCRs for the direct synthesis of this compound are still emerging, the development of metal-free MCRs for other trifluoromethylated heterocycles demonstrates the potential of this approach. nih.gov

Stereoselective Synthesis of Trifluoromethylated Naphthol Derivatives

The stereoselective synthesis of trifluoromethylated naphthol derivatives hinges on the ability to control the formation of new stereocenters, often on a pre-existing naphthol framework or during its construction. The methodologies described previously, such as organocatalytic and metal-catalyzed asymmetric dearomatization, are primary examples of stereoselective synthesis. nih.govnih.gov

These reactions convert the planar, achiral naphthol into a non-planar, chiral naphthalenone with a newly formed stereocenter, frequently a challenging all-carbon quaternary center. For instance, the palladium-catalyzed vinyltrifluoromethylation of aryl halides with 2-(trifluoromethyl)acrylic acid provides a stereoselective route to vinyltrifluoromethyl derivatives, showcasing excellent control over E/Z selectivity. organic-chemistry.org The application of such stereoselective methods is crucial for producing single enantiomers of biologically active molecules, where the therapeutic effect is often dependent on a specific stereoisomer. The enantioselective synthesis of β-trifluoromethylated pyrrolines, achieved through organocatalyzed conjugate addition followed by a one-pot cyclization sequence, further illustrates the power of stereoselective strategies in constructing complex trifluoromethylated molecules with high optical purity (97–98% ee). rsc.org

Reactivity and Transformation Studies of 1 Trifluoromethyl 2 Naphthol

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is characterized by the exceptional strength of its C-F bonds, making it highly stable and generally unreactive. rsc.org However, modern synthetic methods have enabled various transformations involving this moiety.

Nucleophilic Substitution: Direct nucleophilic substitution of a fluorine atom on the -CF₃ group is exceptionally challenging due to the strong C-F bonds, which become stronger with increased fluorination on the same carbon. rsc.org Therefore, classic Sₙ2-type reactions on the trifluoromethyl group are not feasible. Transformations that do occur often fall under the category of C-F bond activation, leading to partial reduction (hydrodefluorination) rather than substitution by a typical nucleophile.

Electrophilic Substitution: Electrophilic substitution does not occur on the trifluoromethyl group itself, which is strongly electron-deficient. Instead, electrophilic aromatic substitution occurs on the naphthalene (B1677914) ring. The regiochemical outcome is governed by the competing directing effects of the activating hydroxyl group and the deactivating trifluoromethyl group. The -OH group is a powerful ortho-, para-director, while the -CF₃ group is a meta-director. In the 1-(Trifluoromethyl)-2-naphthol system, the powerful activating effect of the hydroxyl group at C2 dominates, directing incoming electrophiles primarily to the C3 and other activated positions of the naphthalene ring system.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionMajor Product(s)Rationale
Nitration (HNO₃/H₂SO₄)Substitution on the ring bearing the -OH group, likely at C3.The -OH group is a strong activator, directing ortho/para. The -CF₃ group is a deactivator.
Bromination (Br₂/FeBr₃)Substitution on the ring bearing the -OH group, likely at C3.The directing effect of the hydroxyl group dominates over the deactivating trifluoromethyl group.
Friedel-Crafts AcylationReaction is likely to be sluggish due to the deactivating -CF₃ group. Substitution would be directed by the -OH group.The strong deactivation by the -CF₃ group may inhibit this reaction.

Activating the inert C-F bonds of a trifluoromethyl group is a significant area of modern chemical research. These reactions typically require specific catalysts or conditions to proceed. One of the most common transformations is hydrodefluorination, where C-F bonds are sequentially replaced by C-H bonds.

Transition-metal-free methods often employ Lewis acids to abstract a fluoride (B91410) ion or use strong bases/nucleophiles. d-nb.info Another strategy involves a radical-based pathway. d-nb.info Electrochemical methods have also been developed, relying on the in-situ generation of Lewis acidic silyl cations that mediate fluoride abstraction to achieve trihydrodefluorination (ArCF₃ → ArCH₃). rsc.org These methods provide a pathway to convert the robust trifluoromethyl group into difluoromethyl (CF₂H) or methyl (CH₃) groups, enabling further functionalization. rsc.org

Table 4: Methods for C-F Bond Activation in Trifluoromethylarenes
MethodTypical Reagents/ConditionsTransformationReference
Catalytic ReductionEt₃SiH, B(C₆F₅)₃ catalystArCF₃ → ArCF₂H rsc.org
Electrochemical Trihydrodefluorination (e-THDF)Electrochemical cell, silyl cationsArCF₃ → ArCH₃ rsc.org
Base-induced Single Electron TransferAllyltrimethylsilanes, strong baseArCF₃ → ArCF₂(allyl) d-nb.info

While this compound itself is not a typical substrate for cycloaddition, molecules containing trifluoromethyl groups can participate in such reactions, where the -CF₃ group exerts a strong electronic influence. For example, the synthesis of trifluoromethyl-substituted cyclopropanes has been achieved via the cycloaddition of alkenes with trifluorodiazoethane, mediated by an inorganic base. researchgate.net In other work, solvent conditions have been shown to control whether a [2+1] or [3+2] cycloaddition occurs between 2-trifluoromethyl-1,3-conjugated enynes and CF₃CHN₂. rsc.org

A formal [3+2] cycloaddition has been described for constructing trifluoromethylated cyclopenta[b]indole alkaloids, highlighting the utility of trifluoromethylated building blocks in complex synthesis. nih.gov These examples demonstrate that if this compound were modified to contain a suitable diene or dienophile, the electron-withdrawing nature of the trifluoromethyl group would significantly impact the rate and regioselectivity of any subsequent cycloaddition reaction.

Table 5: Representative Cycloaddition Reactions Involving CF₃-Containing Compounds
Reaction TypeReactantsProductReference
[2+1] Cycloaddition2-Trifluoromethyl-1,3-enyne + CF₃CHN₂ (in DCE)Bis(trifluoromethyl)cyclopropane rsc.org
[3+2] Cycloaddition2-Trifluoromethyl-1,3-enyne + CF₃CHN₂ (in DMAc)Bis(trifluoromethyl)pyrazoline rsc.org
Formal [3+2] Cycloadditionα-Trifluoromethyl-(indol-3-yl)methanols1-(Trifluoromethyl)-cyclopenta[b]indole alkaloids nih.gov

Aromatic Ring Functionalization and Derivatization of this compound

The reactivity of the aromatic rings in this compound is governed by the interplay of two substituents with opposing electronic effects: the strongly electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group. The hydroxyl group is a powerful activating group that directs electrophiles to the ortho and para positions, while the trifluoromethyl group is a strong deactivator that directs incoming groups to the meta position. Their combined influence dictates the regioselectivity of various functionalization reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. For 2-naphthol (B1666908), the hydroxyl group strongly activates the ring, particularly at the C1 (ortho) and C3 (ortho) positions. Experimental evidence from reactions like bromination and azo coupling on unsubstituted 2-naphthol shows a strong preference for substitution at the C1 position. This is because the carbocation intermediate formed by attack at C1 is more stabilized by resonance, including a structure where the positive charge is delocalized onto the hydroxyl oxygen, without disrupting the aromaticity of the adjacent benzene (B151609) ring.

In this compound, the situation is more complex. The C1 position is already occupied by the trifluoromethyl group. The remaining positions for electrophilic attack are influenced by both substituents:

The -OH group at C2 strongly activates the ortho position C3 and the more distant C7 position.

The -CF₃ group at C1 strongly deactivates the ring, particularly at its ortho (C8) and para (C4) positions, and directs incoming electrophiles to its meta positions (C3 and C6).

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is generally not a feasible pathway for phenols and naphthols under standard conditions, as the hydroxyl group (-OH) and the corresponding alkoxide (-O⁻) are extremely poor leaving groups. The SₙAr mechanism requires two key features on the aromatic ring: a good leaving group (like a halide or triflate) and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.

While this compound possesses a potent electron-withdrawing group (-CF₃), it lacks a suitable leaving group in its native form. Therefore, direct nucleophilic displacement of the hydroxyl group does not occur.

A hypothetical pathway for SₙAr could be envisioned through a two-step process:

Activation of the Hydroxyl Group : Conversion of the hydroxyl group into an excellent leaving group, such as a triflate (-OSO₂CF₃) or tosylate (-OSO₂C₆H₄CH₃), by reaction with the corresponding sulfonyl chloride or anhydride.

Nucleophilic Displacement : Reaction of the resulting 1-(trifluoromethyl)-2-naphthyl triflate/tosylate with a nucleophile. In this activated substrate, the trifluoromethyl group at the C1 position would be ortho to the triflate leaving group at C2, strongly activating it towards nucleophilic attack.

This approach would allow for the introduction of various nucleophiles at the C2 position, but it remains a theoretical pathway in the absence of specific literature detailing its execution for this compound.

Ortho-Vinylation Reactions

A significant advancement in the functionalization of β-naphthols is the palladium-catalyzed ortho-vinylation reaction. Research has demonstrated a highly regio- and stereoselective method for the vinylation of β-naphthols using α-trifluoromethyl allyl carbonates as the vinylating agent. rsc.orgdntb.gov.ua This reaction proceeds specifically at the C1 position (ortho to the hydroxyl group).

The transformation is catalyzed by a palladium(0) complex, such as Pd₂(dba)₃, with a phosphine ligand like Xantphos. The reaction involves the formation of a CF₃-π-allyl-Pd intermediate. The nucleophilic C1 carbon of the naphthol then attacks this intermediate preferentially at the γ-carbon of the allyl system, which, followed by a double bond isomerization, leads to the exclusive formation of the (Z)-vinylnaphthol product. rsc.org The presence of the trifluoromethyl group on the allyl carbonate is crucial for directing the regioselectivity of the nucleophilic attack. rsc.org

Below is a table summarizing the results for the ortho-vinylation of various β-naphthols, which establishes the general applicability of the method.

Entryβ-Naphthol Substrate (2)Allyl Carbonate (1)Product (3)Yield (%)
12-Naphthol(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-yl methyl carbonate(Z)-1-(4,4,4-trifluoro-3-phenylbut-1-en-1-yl)naphthalen-2-ol92
26-Bromo-2-naphthol(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-yl methyl carbonate(Z)-6-bromo-1-(4,4,4-trifluoro-3-phenylbut-1-en-1-yl)naphthalen-2-ol88
36-Methoxy-2-naphthol(E)-4,4,4-trifluoro-1-phenylbut-2-en-1-yl methyl carbonate(Z)-1-(4,4,4-trifluoro-3-phenylbut-1-en-1-yl)-6-methoxynaphthalen-2-ol85
42-Naphthol(E)-4,4,4-trifluoro-1-(p-tolyl)but-2-en-1-yl methyl carbonate(Z)-1-(4,4,4-trifluoro-3-(p-tolyl)but-1-en-1-yl)naphthalen-2-ol90
52-Naphthol(E)-1-(4-chlorophenyl)-4,4,4-trifluorobut-2-en-1-yl methyl carbonate(Z)-1-(3-(4-chlorophenyl)-4,4,4-trifluorobut-1-en-1-yl)naphthalen-2-ol86

Data sourced from Punna, et al. rsc.org

Oxidative Annulation and Cyclization Processes

The ortho-vinylated naphthols produced in the reaction described above are valuable intermediates for subsequent cyclization reactions. A one-pot synthesis of trifluoromethyl-substituted naphtho[2,1-b]furans has been developed, which proceeds through an uninterrupted sequence of ortho-vinylation followed by an oxidative radical cyclization. rsc.orgdntb.gov.ua

After the initial palladium-catalyzed vinylation, the introduction of an oxidant, such as molecular oxygen (O₂), and heating promotes an intramolecular cyclization. This process involves the radical cyclization of the vinylnaphthol intermediate onto the adjacent oxygen atom, followed by oxidation to form the aromatic naphthofuran ring system. This tandem reaction provides an efficient route to complex heterocyclic structures from simple naphthol precursors in a single operation. rsc.org

Rearrangement Reactions

The structure of this compound, with its blocked C1 position, makes it an interesting substrate for rearrangement reactions that are common to phenols and naphthols.

Dearomatization: Dearomatization reactions convert flat aromatic compounds into three-dimensional cyclic structures, often creating valuable quaternary stereocenters. β-Naphthols are known substrates for such transformations. Reactions like enantioselective hydroxylative dearomatization and brominative dearomatization have been successfully applied to various 2-naphthol derivatives. These reactions typically involve the attack of an electrophile (e.g., from an oxaziridine or a bromine source) at the C1 position, leading to a non-aromatic β-naphthalenone intermediate. While this compound itself has not been explicitly reported as a substrate in these specific reactions, its general structure fits the substrate class, suggesting it could potentially undergo similar dearomatizing transformations at the C1 position, which would involve the displacement or loss of the trifluoromethyl group.

Claisen-type Rearrangements: The Claisen rearrangement is a arkat-usa.orgarkat-usa.org-sigmatropic rearrangement of an allyl aryl ether that typically occurs upon heating. scirp.org For this reaction to occur with this compound, it must first be converted to its allyl ether, 2-allyloxy-1-(trifluoromethyl)naphthalene .

The subsequent thermal rearrangement of this ether would be significantly influenced by the substituent at the C1 position. In a typical Claisen rearrangement of a 2-allyloxynaphthalene, the allyl group migrates to one of the adjacent ortho positions, C1 or C3. scirp.org Since the C1 position is blocked by the trifluoromethyl group, the rearrangement would be forced to proceed exclusively to the C3 position, yielding 3-allyl-1-(trifluoromethyl)-2-naphthol . This type of regioselectivity, where a substituent directs the rearrangement to the only available ortho position, is a known phenomenon in Claisen rearrangements of substituted aryl ethers.

Applications of 1 Trifluoromethyl 2 Naphthol and Its Derivatives in Advanced Organic Synthesis

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The atropisomeric nature of 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives provides a privileged chiral environment for a multitude of asymmetric transformations. The introduction of trifluoromethyl groups onto the BINOL scaffold further modulates its steric and electronic properties, leading to the development of highly effective chiral auxiliaries and ligands for asymmetric catalysis.

Design and Synthesis of Chiral Catalysts Derived from 1-(Trifluoromethyl)-2-naphthol Scaffolds (e.g., BINOL derivatives)

The design of chiral catalysts based on this compound often involves the synthesis of BINOL derivatives where the trifluoromethyl group is strategically positioned to influence the catalytic pocket. A notable example is the synthesis of (S)-3,3',6,6'-tetrakis(trifluoromethyl)-BINOL. This catalyst is prepared from (S)-BINOL through a multi-step sequence involving protection of the hydroxyl groups, followed by bromination and subsequent introduction of the trifluoromethyl groups. organic-chemistry.org

Another important class of catalysts derived from these scaffolds are chiral phosphoric acids. The synthesis of these catalysts is typically achieved through phosphorylation of the corresponding trifluoromethyl-substituted BINOL derivative with phosphoryl chloride (POCl₃). nih.gov The resulting phosphoric acids are powerful Brønsted acid catalysts for a variety of enantioselective reactions. The trifluoromethyl groups in these catalysts enhance their acidity, which can lead to improved catalytic activity and selectivity.

The modification of the 3,3'-positions of the BINOL core with trifluoromethyl groups has been a particularly fruitful strategy. This modification dramatically tunes the steric and electronic properties of the resulting ligands. rsc.org These modified BINOLs are then used to create a diverse array of chiral catalysts, including metal complexes and organocatalysts, for a wide range of chemical transformations. rsc.org

Catalyst TypeParent ScaffoldKey Synthetic StepApplication
Chiral Ligand(S)-BINOLBromination and trifluoromethylationAsymmetric boronate addition
Chiral Phosphoric AcidTrifluoromethyl-substituted BINOLPhosphorylation with POCl₃Enantioselective cycloadditions
Modified BINOL LigandBINOLSubstitution at 3,3'-positions with -CF₃Various asymmetric transformations

Enantioselective Transformations Mediated by Derived Catalysts

Catalysts derived from this compound scaffolds have demonstrated exceptional performance in a variety of enantioselective transformations. For instance, chiral phosphoric acids derived from trifluoromethyl-substituted BINOLs have been successfully employed as organocatalysts in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to produce highly enantioenriched heterocyclic compounds. nih.gov These reactions provide efficient routes to valuable building blocks for pharmaceuticals and natural products.

In the realm of metal-catalyzed reactions, palladium catalysts bearing chiral ligands derived from binaphthyl scaffolds with trifluoromethyl groups have been utilized in enantioselective C–H activation/cycloaddition reactions. acs.org These transformations allow for the efficient construction of complex cyclic structures with high levels of enantioselectivity.

Furthermore, nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed for the synthesis of chiral trifluoromethylated molecules. nih.govnih.gov These methods often employ chiral ligands that can be derived from the this compound framework to achieve high yields and enantioselectivities in the formation of carbon-carbon bonds. nih.govnih.gov

Reaction TypeCatalystSubstratesProduct TypeEnantioselectivity (ee)
[3+2] CycloadditionBINOL-derived Phosphoric AcidN-Acylhydrazones and nitroolefinsTrifluoromethylated pyrazolidinesHigh
C–H Activation/CycloadditionPd-complex with trifluoromethylacetyl NOBIN derivativeHomobenzyltriflamides and allenes2-BenzazepinesUp to 86%
Reductive Cross-CouplingNi-complex with chiral ligandAcyl chlorides and trifluoroalkyl halidesα-Trifluoromethylated ketonesHigh

Synthetic Intermediates for Complex Fluorinated Molecules

Beyond their role in catalysis, this compound and its derivatives serve as valuable synthetic intermediates for the construction of complex fluorinated molecules. The presence of both the trifluoromethyl group and the reactive naphthol moiety provides a versatile platform for further chemical modifications.

Precursors for Heterocyclic Compound Synthesis

The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals containing heterocyclic rings. nih.govresearchgate.net Compounds derived from this compound can serve as precursors to a variety of fluorinated heterocycles. For example, trifluoromethylated enones, which can be synthesized from trifluoromethyl-containing starting materials, readily undergo condensation reactions with bidentate nucleophiles to form pyrazoles, 1,5-benzodiazepines, and 1,5-benzothiazepines. researchgate.net

Furthermore, cycloaddition reactions represent a powerful strategy for the synthesis of fluorinated heterocycles. nih.govresearchgate.net For instance, the [3+2] cycloaddition between trifluoromethylated N-acylhydrazones and nitroolefins provides a direct route to trifluoromethylated pyrazolidines. rsc.org These reactions highlight the utility of trifluoromethylated building blocks in the rapid assembly of complex heterocyclic frameworks. The synthesis of sulfur-containing fluorinated heterocycles can also be achieved through cycloaddition reactions involving polyfluoroalkyl thiocarbonyl compounds. nih.gov

Building Blocks for C(sp³)–C(sp³) Bond Construction

The construction of C(sp³)–C(sp³) bonds is a fundamental transformation in organic synthesis. Catalysts and synthons derived from this compound play a significant role in advancing this area, particularly in the context of asymmetric synthesis. Nickel-catalyzed asymmetric reductive cross-coupling reactions have emerged as a powerful tool for the formation of chiral centers, including those bearing a trifluoromethyl group. nih.govnih.gov These reactions couple two electrophiles, such as an aryl iodide and a trifluoroalkyl bromide, in the presence of a nickel catalyst and a chiral ligand, to form a C(sp³)–C(sp³) bond with high enantioselectivity. nih.gov

This methodology has been successfully applied to the synthesis of a diverse range of chiral trifluoromethylated alkanes, demonstrating high efficiency and excellent functional group tolerance. nih.gov The ability to perform these transformations under mild conditions makes this approach particularly attractive for the late-stage functionalization of complex molecules. nih.gov

Photochemical and Electrochemical Applications in Synthesis

The unique electronic properties of the this compound scaffold also lend themselves to applications in photochemical and electrochemical synthesis, opening up new avenues for the construction of complex molecules.

Photoredox catalysis has become a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. organic-chemistry.orgnih.gov In this context, iridium photocatalysts, in combination with chiral imidazolidinone catalysts, have been used for the enantioselective α-trifluoromethylation of aldehydes. organic-chemistry.org This dual catalytic system utilizes visible light to generate a trifluoromethyl radical, which then reacts with an enamine intermediate to form the desired product with high enantioselectivity. organic-chemistry.org This method provides a versatile route to enantioenriched trifluoromethylated building blocks. organic-chemistry.orgresearchgate.net Furthermore, photoredox catalysis has been employed for the reductive trifluoromethylation of imines, leading to the synthesis of trifluoromethylated unnatural α-amino acid and amine derivatives. rsc.org

Electrochemical methods offer a green and efficient alternative for organic synthesis. While direct electrochemical applications of this compound are still emerging, related electrochemical trifluoromethylation reactions have been developed. For instance, the electrochemical synthesis of 6-(trifluoromethyl)phenanthridines has been achieved through the constant current electrolysis of 2-isocyanobiaryls using sodium trifluoromethanesulfinate as the trifluoromethyl source. researchgate.net Additionally, electrochemical methods have been utilized for the synthesis of 1-naphthols through the intermolecular annulation of alkynes with 1,3-dicarbonyl compounds, showcasing the potential of electrochemistry in constructing the core naphthol structure. nih.gov

Spectroscopic and Structural Elucidation of 1 Trifluoromethyl 2 Naphthol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1-(Trifluoromethyl)-2-naphthol, offering specific information about the hydrogen, carbon, and fluorine nuclei.

The ¹H and ¹³C NMR spectra of this compound are defined by the naphthalene (B1677914) core, substituted with a hydroxyl (-OH) group at the C2 position and an electron-withdrawing trifluoromethyl (-CF₃) group at the C1 position.

¹H NMR: The proton spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The powerful deshielding effect of the -CF₃ group will cause the proton at the C8 position (peri to the -CF₃) to shift significantly downfield. libretexts.org The remaining five aromatic protons will appear as a series of multiplets, with their precise shifts influenced by their proximity to the -OH and -CF₃ substituents. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum will display ten signals for the naphthalene carbon atoms, plus a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms (¹JCF). The carbon atom directly attached to the fluorine group (C1) will exhibit a large coupling constant. The chemical shifts will be influenced by the substituents; for instance, C2 will be shielded due to the attached hydroxyl group, while C1 will be deshielded. The signal for the trifluoromethyl carbon is expected to appear around 124 ppm with a large C-F coupling constant. rsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C1-~126 (q, J ≈ 30 Hz)Attached to CF₃ group, signal split into a quartet.
C2-~155Attached to -OH group, deshielded.
C3~7.3~118
C4~7.9~130
C5~7.6~128
C6~7.4~125
C7~7.6~128
C8~8.3~124Deshielded due to proximity to CF₃.
C4a-~129Bridgehead carbon.
C8a-~134Bridgehead carbon.
-OHVariable (broad s)-Dependent on solvent and concentration.
-CF₃-~124 (q, J ≈ 271 Hz)Large C-F coupling constant.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal (a singlet), as all three fluorine atoms in the -CF₃ group are chemically equivalent and there are no neighboring fluorine atoms to cause splitting.

The chemical shift of this singlet provides crucial information about the electronic environment of the trifluoromethyl group. For aromatic trifluoromethyl groups, this signal typically appears in the range of -50 to -70 ppm relative to a CFCl₃ standard. wikipedia.org For example, the ¹⁹F NMR signal for the closely related 1-(trifluoromethyl)naphthalene (B1313596) appears at -59.72 ppm. rsc.org This distinct signal confirms the presence and electronic nature of the trifluoromethyl substituent on the naphthol ring.

While this compound itself is achiral, NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for determining the enantiomeric purity of its chiral derivatives. This is typically achieved by reacting the chiral derivative (e.g., an ester or ether formed from the hydroxyl group) with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). nih.gov

This reaction creates a mixture of diastereomers. Since diastereomers have different physical properties, their corresponding nuclei are in slightly different chemical environments and are therefore distinguishable by NMR. The trifluoromethyl group of the parent compound or the CDA acts as a sensitive probe. In the ¹⁹F NMR spectrum of the resulting diastereomeric mixture, two distinct signals (or sets of signals) will appear, one for each diastereomer. The relative integration of these signals provides a direct and accurate measurement of the enantiomeric excess (ee) of the original chiral derivative. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups and characterize the bonding within this compound. upi.edu

FTIR Spectroscopy: The FTIR spectrum is expected to be dominated by several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring will produce a series of sharp peaks in the 1400-1650 cm⁻¹ region. Crucially, the presence of the trifluoromethyl group will give rise to very strong C-F stretching absorption bands, typically found in the 1000-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often produce strong signals in the Raman spectrum. researchgate.net While the O-H stretch is typically weak in Raman, the C-F symmetric stretch may be observed.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (FTIR) Notes
O-H Stretch3200 - 3600Strong, BroadIndicative of hydroxyl group and hydrogen bonding.
Aromatic C-H Stretch3000 - 3100Medium to WeakCharacteristic of the naphthalene ring protons.
Aromatic C=C Stretch1400 - 1650Medium to StrongMultiple bands corresponding to ring vibrations.
C-F Stretch1000 - 1400Very StrongConfirms the presence of the trifluoromethyl group.
C-O Stretch1200 - 1300StrongPhenolic C-O bond vibration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of this compound. The nominal molecular weight of the compound is 224 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z = 224. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. libretexts.org Key fragmentation pathways for this molecule would likely include:

Loss of a trifluoromethyl radical: A significant fragmentation would be the cleavage of the C-C bond to lose a ·CF₃ radical (mass 69), resulting in a fragment ion at m/z = 155.

Loss of carbon monoxide: Naphthols can undergo fragmentation by losing carbon monoxide (CO, mass 28) from the ring structure after initial rearrangements. For instance, the fragment at m/z = 130 observed in the fragmentation of 1-amino-2-naphthol (B1212963) is attributed to the loss of HCN, and a subsequent loss of CO is plausible for the oxygen analog. researchgate.net

Rearrangements: The presence of the aromatic system allows for various rearrangements, leading to a complex pattern of smaller fragment ions. fluorine1.ru

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Formula Notes
224[M]⁺˙[C₁₁H₇F₃O]⁺˙Molecular Ion
155[M - CF₃]⁺[C₁₀H₇O]⁺Loss of trifluoromethyl radical.
127[C₁₀H₇]⁺[C₁₀H₇]⁺Subsequent loss of CO from the m/z 155 fragment.

X-ray Diffraction for Solid-State Structure Determination (where applicable to derivatives or complexes)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining suitable single crystals of this compound itself may be challenging, the technique is invaluable for studying its derivatives or co-crystals. eurjchem.com

If a crystal structure were determined, it would provide a wealth of information, including:

Bond lengths and angles: Precise measurement of all bond lengths (C-C, C-O, C-F, C-H) and angles, confirming the molecular geometry.

Molecular Conformation: Determination of the planarity of the naphthalene ring system and the orientation of the -OH and -CF₃ substituents.

Intermolecular Interactions: Detailed insight into the crystal packing, including the identification of hydrogen bonding networks involving the hydroxyl group and potential non-covalent interactions involving the fluorine atoms. nih.govmdpi.com

This data is crucial for understanding the molecule's solid-state properties and for computational modeling studies.

Computational Chemistry and Theoretical Studies on 1 Trifluoromethyl 2 Naphthol

Electronic Structure Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations are instrumental in investigating reaction mechanisms, aromaticity, and the influence of substituents on molecular properties. mdpi.comnih.gov

DFT calculations are crucial for elucidating the step-by-step pathways of chemical reactions involving naphthol derivatives. By modeling reactants, products, and the high-energy transition states that connect them, chemists can gain a deeper understanding of reaction feasibility and kinetics.

For instance, theoretical studies on the reactions of 2-naphthol (B1666908) have successfully mapped out potential mechanistic pathways. In the reaction of 2-naphthol with N-methyl-N-phenylhydrazine, DFT calculations were used to evaluate four distinct possible pathways. nih.gov The calculations, using the B3LYP functional, demonstrated that the α-amination pathway at the C1 position has Gibbs free energies 6 to 20 kcal/mol lower than other potential routes, indicating it is the most probable mechanism. nih.gov This finding aligns perfectly with experimental observations, showcasing the predictive power of DFT in mechanism investigation. nih.gov

Similarly, in studying the oxidation of 1- and 2-naphthol by hydroxyl radicals (•OH), DFT calculations at the B3LYP/6-31+G(d,p) level identified the most favorable reaction sites. nih.gov The calculations showed that •OH addition to the C1-adduct was the most energetically stable pathway for 2-naphthol. nih.gov These computational models provide a foundational understanding of the initial stages of advanced oxidation processes for naphthols. nih.gov

Table 1: Calculated Favorable Reaction Sites for Hydroxyl Radical (•OH) Addition on Naphthols This table is illustrative, based on findings for 2-naphthol, and demonstrates the type of data generated from DFT studies.

Naphthol IsomerMost Favorable Addition Site(s)Method
1-naphtholC1, C4B3LYP/6-31+G(d,p)
2-naphtholC1, C8B3LYP/6-31+G(d,p)

Data sourced from theoretical studies on naphthol oxidation. nih.gov

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent that significantly alters the electronic properties of the naphthalene (B1677914) ring system. nih.govnih.gov Its presence enhances the electrophilic character of the molecule due to strong inductive effects. nih.gov

The introduction of a -CF3 group is known to significantly alter the electronic landscape of aromatic rings. nih.gov This modification can be analyzed using various computational tools, including Natural Bond Orbital (NBO) analysis, which reveals interactions like π→π* and n→π* that contribute to the stabilization energy of the molecule. nih.gov The unique combination of high electronegativity, a strong electron-withdrawing effect, and increased lipophilicity makes the -CF3 group a significant modulator of molecular properties. nih.govmdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of 1-(Trifluoromethyl)-2-naphthol are key to understanding its physical and chemical behavior. Computational methods can predict stable conformations and characterize the forces governing intermolecular associations.

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of complex intermolecular networks. Computational studies on 2-naphthol have identified distinct cis and trans rotamers (based on the orientation of the -OH group) and have modeled their hydrogen-bonded clusters with water molecules. core.ac.uk Infrared-ultraviolet (IR-UV) double-resonance spectroscopy, combined with ab initio calculations, has been used to characterize the OH stretching vibrations, which are sensitive markers for hydrogen bonding. core.ac.uk It was found that 2-naphthol can form ring-like structures with two or three water molecules. core.ac.uk Similar computational approaches can be applied to this compound to understand how the -CF3 group might influence these hydrogen-bonding patterns, either through steric hindrance or electronic modulation.

The trifluoromethyl group exerts profound steric and electronic effects that dictate the molecule's conformation and interactions. The -CF3 group is significantly bulkier than a hydrogen or methyl group, which can create steric repulsion and influence the preferred orientation of adjacent functional groups. nih.govacs.org

Computational studies can dissect these combined effects. For example, in ortho-substituted phenols, repulsive interactions between the hydroxyl hydrogen and the substituent can compete with and disrupt intramolecular hydrogen bonds. ed.ac.uk For this compound, the proximity of the -CF3 group to the -OH group would likely lead to significant steric and electronic interplay. DFT calculations can quantify the energetic cost of steric clashes and model the resulting conformational preferences. The electron-withdrawing nature of the -CF3 group also influences the acidity of the phenolic proton and the strength of the hydrogen bonds it can form. mdpi.com

Table 2: Comparison of Steric and Electronic Properties of Substituents This table provides a general comparison to contextualize the effects of the -CF3 group.

SubstituentVan der Waals Radius (Å) (approx.)Hansch Lipophilicity Parameter (π)Electronic Effect
-H1.200.00Neutral
-CH32.00+0.56Weakly Donating
-Cl1.75+0.71Withdrawing (Inductive), Donating (Resonance)
-CF3 2.44 +0.88 Strongly Withdrawing

Data compiled from various sources on substituent effects. nih.govmdpi.com

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of trifluoromethylated aromatic compounds exist, future research will likely focus on developing more efficient, sustainable, and economically viable routes to 1-(Trifluoromethyl)-2-naphthol and its analogs. Key areas of development include:

Green Catalysis: The use of environmentally benign catalysts is a major trend in chemical synthesis. Future routes may employ earth-abundant metal catalysts or organocatalysts to reduce reliance on precious metals. For instance, methodologies developed for the synthesis of related amidoalkyl naphthols using recyclable, solid acid catalysts highlight a potential direction for greener production.

C-H Functionalization: Direct trifluoromethylation of 2-naphthol (B1666908) via C-H activation is a highly sought-after strategy. This approach would be atom-economical, avoiding the need for pre-functionalized starting materials and reducing waste.

Biocatalysis: The application of engineered enzymes, such as peroxygenases, for the selective hydroxylation of naphthalene (B1677914) showcases the potential of biocatalysis. beilstein-journals.org Future work could focus on developing enzymes capable of directly synthesizing this compound or its precursors under mild, aqueous conditions. beilstein-journals.org

Economic Feedstocks: Research into utilizing inexpensive sources for the trifluoromethyl group is ongoing. For example, methods using fluoroform (HCF₃), an industrial byproduct, for the trifluoromethylation of esters could be adapted for naphtholic substrates, offering a more cost-effective synthetic pathway. nih.gov

A comparative table of potential future synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesResearch Focus
Green CatalysisReduced environmental impact, catalyst recyclability, lower cost.Development of earth-abundant metal catalysts or organocatalysts.
C-H FunctionalizationHigh atom economy, reduced waste, simplified synthetic sequence.Selective activation and trifluoromethylation of the C1 position of 2-naphthol.
BiocatalysisMild reaction conditions, high selectivity, environmentally friendly.Engineering enzymes for direct synthesis from naphthalene or 2-naphthol.
Economic FeedstocksLower production costs, utilization of industrial byproducts.Adapting methods using sources like fluoroform for naphthol substrates.

Exploration of New Catalytic Applications

The structural similarity of this compound to the renowned 1,1'-bi-2-naphthol (B31242) (BINOL) framework suggests significant potential for its use in asymmetric catalysis. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties and acidity of the hydroxyl group, potentially leading to catalysts with unique reactivity and selectivity.

Future research is expected to explore:

Chiral Ligand Development: Derivatization of this compound into chiral ligands for transition metal catalysis is a promising avenue. These ligands could be applied in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The electronic modifications from the CF₃ group could influence the catalytic activity and enantioselectivity of the metal complexes.

Organocatalysis: As a Brønsted acid, this compound itself, or its derivatives, could serve as effective organocatalysts. Chiral phosphoric acids derived from BINOL are powerful catalysts, and analogous structures derived from trifluoromethylated binaphthols could offer new catalytic possibilities.

Phase-Transfer Catalysis: The development of chiral phase-transfer catalysts for reactions like the asymmetric fluorination of 2-naphthols demonstrates the utility of the naphthol scaffold in this area. researchgate.net this compound could serve as a precursor for novel phase-transfer catalysts with modified solubility and reactivity profiles.

Advanced Derivatization for Diverse Molecular Architectures

This compound is a versatile building block for the synthesis of more complex and functionally diverse molecules. The trifluoromethyl group enhances properties like metabolic stability and membrane permeability, making its derivatives attractive targets in medicinal chemistry. rsc.org

Key future directions for derivatization include:

Synthesis of Heterocycles: The naphthol moiety can be used as a scaffold to construct various heterocyclic systems. Trifluoromethyl-containing heterocycles are of great interest in drug discovery. enamine.net For example, the hydroxyl and adjacent aromatic positions can participate in cyclization reactions to form novel trifluoromethylated naphthofurans, naphthopyrans, or other fused systems.

Complex Natural Product Analogs: The incorporation of the 1-(trifluoromethyl)-2-naphthyl moiety into the core structure of natural products could lead to analogs with enhanced biological activity or improved pharmacokinetic properties.

Fluorinated Building Blocks: The compound can serve as a precursor to a wider range of fluorinated building blocks for drug discovery and materials science. researchgate.netbeilstein-journals.org For instance, further functionalization of the aromatic ring or transformation of the hydroxyl group can generate a library of unique trifluoromethylated synthons. The development of trifluoromethylated hydrazones and nitrones as versatile building blocks for cycloaddition reactions illustrates the power of this strategy. enamine.netnih.gov

Integration with Flow Chemistry and Automated Synthesis

Modernizing the synthesis of this compound and its derivatives through the adoption of advanced manufacturing technologies is a critical future direction. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing.

Flow Chemistry: Continuous-flow processing can enhance safety, improve heat and mass transfer, and allow for the scalable production of trifluoromethylated compounds. nih.gov Reactions that are difficult or hazardous to conduct in batch, such as certain fluorination or trifluoromethylation reactions, can often be performed more safely and efficiently in a flow reactor. This technology is particularly suited for the synthesis of trifluoromethylated N-fused heterocycles, a process that can be translated to derivatives of this compound.

Automated Synthesis: The integration of automated platforms can accelerate the discovery and optimization of synthetic routes and the creation of compound libraries. Automated systems can perform multiple reactions in parallel, screen various catalysts and conditions, and purify the products with minimal human intervention. This approach would be highly beneficial for exploring the derivatization potential of this compound and for the rapid synthesis of analogs for biological screening. The automated radiosynthesis of trifluoromethylated compounds for applications like PET imaging demonstrates the high level of control and efficiency achievable with these systems.

The table below summarizes the potential impacts of these modern technologies.

TechnologyKey AdvantagesApplication to this compound
Flow Chemistry Enhanced safety, improved reaction control, scalability, reduced waste.Safer handling of energetic reagents, efficient production, rapid optimization of reaction conditions.
Automated Synthesis High-throughput screening, rapid library generation, improved reproducibility.Accelerated discovery of new derivatives, efficient optimization of catalytic applications.

Q & A

(Basic) How is 1-(Trifluoromethyl)-2-naphthol synthesized, and what are key considerations for optimizing yield?

Methodological Answer:
The synthesis typically involves introducing the trifluoromethyl group to 2-naphthol via nucleophilic substitution or electrophilic trifluoromethylation. Key steps include:

  • Reagent Selection : Use trifluoromethylating agents (e.g., Ruppert–Prakash reagent, CF₃SiMe₃) under anhydrous conditions to minimize side reactions.
  • Temperature Control : Maintain low temperatures (-78°C to 0°C) during reagent addition to prevent decomposition .
  • Purification : Crystallization from non-polar solvents (e.g., benzene) improves purity. Yield optimization requires stoichiometric balancing and inert atmosphere use to avoid oxidation .

(Basic) What spectroscopic techniques are recommended for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns and trifluoromethyl group integration.
  • X-ray Crystallography : Resolves spatial arrangement and non-covalent interactions (e.g., H–H close contacts) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic distribution.
  • IR Spectroscopy : Identifies hydroxyl and C–F stretching vibrations (~3400 cm⁻¹ and 1100–1200 cm⁻¹, respectively) .

(Advanced) How can enantiomers of this compound derivatives be separated and analyzed?

Methodological Answer:

  • Chiral Stationary Phases (CSPs) : Use polysaccharide-based CSPs (e.g., Chiralpak®) in HPLC. Optimize mobile phase (e.g., hexane/isopropanol) for retention factor (k′) > 2 .
  • Validation : Calculate separation factor (α) > 1.2 and resolution (Rₛ) > 1.5. Validate with circular dichroism (CD) or polarimetry .

(Advanced) What methodologies are effective in studying non-covalent interactions in this compound?

Methodological Answer:

  • Microwave Spectroscopy : Determines rotational constants for isotopic substitution structures (e.g., ¹³C-labeled analogs) to map H–H interactions .
  • Computational Modeling : Density Functional Theory (DFT) calculates bond distances and electron density surfaces (e.g., QTAIM analysis) .
  • X-ray Diffraction : Resolves crystal packing effects and intermolecular forces .

(Basic) What are the recommended protocols for assessing the toxicity profile of this compound in mammalian models?

Methodological Answer:

  • Exposure Routes : Conduct oral, dermal, and inhalation studies in rodents (e.g., OECD TG 420/423).
  • Endpoints : Monitor systemic effects (hepatic, renal, hematological) and body weight changes over 28–90 days .
  • Histopathology : Post-mortem organ analysis (liver, kidneys) identifies lesions or metabolic stress .

(Advanced) How can this compound be functionalized to create novel heterocyclic compounds?

Methodological Answer:

  • Mannich Reaction : React with aldehydes and amines to form carbamatoalkylnaphthols. Use dialdehydes (e.g., glyoxal) to generate fused heterocycles (e.g., benzoxazines) .
  • Cyclocondensation : Employ microwave-assisted synthesis with thioureas or hydrazines for thiazole/pyrazole derivatives. Characterize via 2D NMR and SC-XRD .

(Basic) What are the challenges in achieving high purity during synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation : Minimize via slow addition of trifluoromethylating agents and excess methanol to trap intermediates .
  • Solvent Selection : Use high-purity solvents (HPLC-grade) and silica gel chromatography for intermediate purification.
  • Analytical Monitoring : Track reaction progress via TLC or GC-MS to isolate the product before decomposition .

(Advanced) How does the trifluoromethyl group affect the electronic properties and reactivity of 2-naphthol derivatives?

Methodological Answer:

  • Electron-Withdrawing Effect : Reduces pKₐ of the hydroxyl group (UV-Vis titration) and enhances acidity, facilitating deprotonation in coordination chemistry .
  • Reactivity Studies : Compare trifluoromethyl vs. methyl derivatives in Suzuki couplings. Use Hammett plots (σₘ values) to quantify electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.